4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine
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Overview
Description
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 1-((2-methylcyclohexyl)carbonyl) group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-methylcyclohexanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the carbonyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler derivative with only a methyl group on the piperidine ring.
2-Methylcyclohexanone: A precursor in the synthesis of the target compound.
Piperidine: The parent compound without any substituents.
Uniqueness
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methyl and 1-((2-methylcyclohexyl)carbonyl) groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Properties
CAS No. |
64387-77-5 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
(2-methylcyclohexyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H25NO/c1-11-7-9-15(10-8-11)14(16)13-6-4-3-5-12(13)2/h11-13H,3-10H2,1-2H3 |
InChI Key |
BJZXFKCHSKEWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCC2C |
Origin of Product |
United States |
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